d-Glucitol, phosphate

Description

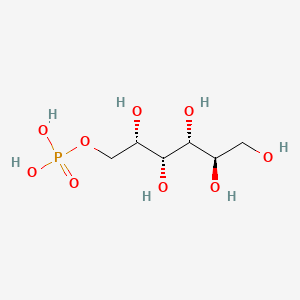

D-Glucitol phosphate, commonly referred to as sorbitol 6-phosphate (C₆H₁₅O₉P), is a phosphorylated derivative of D-glucitol (sorbitol), a sugar alcohol derived from glucose. Key characteristics include:

- Molecular weight: 262.151 g/mol (monoisotopic mass: 262.045369 g/mol) .

- Structure: A six-carbon chain with hydroxyl groups at positions 1–5 and a phosphate group at position 6 .

- Biological role: Acts as an intermediate in carbohydrate metabolism, particularly in bacterial pathways (e.g., Bacillus subtilis), where it is catabolized via the gut operon .

Properties

CAS No. |

90604-92-5 |

|---|---|

Molecular Formula |

C6H15O9P |

Molecular Weight |

262.15 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |

InChI Key |

GACTWZZMVMUKNG-JGWLITMVSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Glucitol, phosphate can be synthesized through the catalytic hydrogenation of glucose or glucose/fructose mixtures . The reaction typically involves the use of a catalyst such as nickel or ruthenium under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of glucose into a hydroxyl group, resulting in the formation of d-glucitol. The phosphorylation of d-glucitol to form this compound can be achieved using phosphoric acid or other phosphorylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of glucose in the presence of a catalyst, followed by the phosphorylation step. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: d-Glucitol, phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or nitric acid. The oxidation process converts the hydroxyl groups into carbonyl or carboxyl groups.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process converts carbonyl groups back into hydroxyl groups.

Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the hydroxyl groups in this compound can be substituted with halogens using halogenating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield d-glucaric acid, while reduction can regenerate d-glucitol .

Scientific Research Applications

d-Glucitol, phosphate has a wide range of scientific research applications:

Chemistry:

- Used as a precursor in the synthesis of various organic compounds.

- Acts as a reducing agent in chemical reactions.

Biology:

- Plays a role in metabolic pathways, particularly in the glycolytic pathway where it is involved in the conversion of glucose-6-phosphate to fructose-6-phosphate .

Medicine:

- Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .

Industry:

Mechanism of Action

The mechanism of action of d-glucitol, phosphate involves its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate . This conversion is a crucial step in the glycolytic pathway, which is essential for energy production in cells. The molecular targets and pathways involved include the glycolytic enzymes and the associated metabolic pathways .

Comparison with Similar Compounds

2,5-Anhydro-D-glucitol-1,6-diphosphate

D-Glucitol-1,6-bisphosphate

D-Mannitol 1-phosphate

D-Allulose 6-phosphate and D-Xylitol 5-phosphate

- Key differences :

- D-Allulose 6-phosphate : A ketose sugar phosphate with a phosphate at position 6. Binds enzymes via distinct hydrogen-bonding motifs compared to sorbitol 6-phosphate .

- D-Xylitol 5-phosphate : A five-carbon sugar alcohol phosphate. Shorter carbon chain reduces steric hindrance, enabling interactions with smaller active sites (e.g., in ribulose-5-phosphate epimerase) .

Structural and Functional Analysis

Phosphate Group Interactions

- Sorbitol 6-phosphate forms hydrogen bonds with enzyme active sites, including residues in the (β/α)₈-barrel structure (e.g., Gly 143 and Thr 196 in ALSE liganded structures) .

- Comparatively, diphosphate derivatives (e.g., 1,6-bisphosphate) exhibit enhanced binding to divalent cations like Mg²⁺ or Ca²⁺, influencing enzymatic activation .

Metabolic Pathways

- Sorbitol 6-phosphate : Central to B. subtilis D-glucitol catabolism, regulated by the gutR operon. Constitutive mutants utilize D-xylitol, highlighting substrate flexibility .

- D-Mannitol 1-phosphate : Involved in fungal osmoregulation and mannitol cycling, absent in sorbitol-dominated bacterial systems .

Data Table: Comparative Overview

Notes and Limitations

- Nomenclature Conflicts: Sorbitol 6-phosphate is interchangeably termed D-glucitol 6-phosphate, necessitating careful literature cross-referencing .

- Data Gaps : Some compounds (e.g., 2,5-anhydro derivatives) lack full molecular data, limiting mechanistic insights .

This synthesis underscores the critical role of phosphate group positioning and carbon backbone structure in determining the functional divergence of sugar alcohol phosphates. Further structural and kinetic studies are needed to elucidate their roles in emerging metabolic and signaling contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.